4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-14-15-9-11-21(12-10-15)19(22)20-13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJZXNODLZYOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)NCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the piperidine nitrogen with methoxymethyl chloride under basic conditions.
Attachment of the Naphthalen-1-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a naphthalen-1-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxymethyl or naphthalen-1-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential pharmacological properties, including analgesic, anti-inflammatory, or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidine-Carboxamide Derivatives
Key Observations :
- The target compound shares the naphthalene moiety with Compound 17 () but differs in the piperidine substituent (methoxymethyl vs. tetrahydropyran). This substitution may enhance metabolic stability due to reduced steric hindrance .
- The absence of an aminoethyl group (as in L334-2801, ) may reduce polar interactions with targets like TAAR1 or opioid receptors .
Pharmacokinetic and Metabolic Comparisons
Table 2: Microsomal Stability and Metabolic Profiles
Key Observations :
- highlights microsomal stability assays for piperidine derivatives, though specific data for the target compound are lacking. Compounds with methoxymethyl groups (e.g., R 30 730) may exhibit slower oxidation compared to alkyl or aromatic substituents, enhancing metabolic stability .
Pharmacological Activity Comparisons
Table 3: Pharmacological Profiles of Selected Analogs
Biological Activity
The compound 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide can be represented as follows:
This structure features a piperidine ring, a methoxy group, and a naphthalene moiety, which contribute to its biological activity.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, particularly its effects on cancer cells and potential neuroprotective properties.
Antitumor Activity
Recent research indicates that compounds similar to 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide exhibit significant antitumor effects. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression. In particular, the compound has been noted to affect the HepG2 liver cancer cell line by inducing S-phase arrest and activating apoptotic pathways through mitochondrial dysfunction and caspase activation .
Neuroprotective Effects
Additionally, this compound may exhibit neuroprotective properties. Research into related piperidine derivatives suggests that they can modulate neurotransmitter systems and potentially protect against neurodegenerative diseases. The presence of the naphthalene group is believed to enhance the lipophilicity of the molecule, allowing better penetration through the blood-brain barrier .
The mechanisms through which 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide exerts its effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S phase in HepG2 cells, indicating a disruption in DNA synthesis and replication processes.
- Apoptosis Induction : It activates apoptotic pathways by altering the balance between pro-apoptotic and anti-apoptotic proteins, leading to increased mitochondrial membrane permeability and subsequent cell death .
- Enzymatic Inhibition : Similar compounds have demonstrated inhibitory effects on specific enzymes involved in cancer progression, although detailed studies on this compound are still needed.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on HepG2 Cells : A study demonstrated that treatment with a structurally similar compound resulted in significant apoptosis in HepG2 cells, with IC50 values ranging from 6.92 to 8.99 μM .
- Neuroprotective Study : Another study indicated that piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .
Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | Antitumor | 6.92–8.99 | Apoptosis via S-phase arrest |
| IMB-1406 | Antitumor | 6.92–8.99 | Mitochondrial dysfunction and caspase activation |
| Piperidine Derivative X | Neuroprotective | N/A | Modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Step 1 : Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives.
- Step 2 : Introduction of the methoxymethyl group through alkylation or substitution reactions (e.g., using methoxymethyl chloride).
- Step 3 : Coupling the naphthalene-1-ylmethyl carboxamide moiety via amide bond formation, often employing carbodiimide-based coupling agents like EDC/HOBt.
- Key Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature (room temperature to 80°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. For instance, DMF enhances solubility of intermediates, while elevated temperatures accelerate coupling reactions .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxymethyl protons at ~3.3 ppm; naphthalene aromatic signals at 7.2–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 365.2).
- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for confirming the piperidine ring conformation and amide bond geometry.
- HPLC-PDA : Validates purity (>95% by area normalization) .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or receptors, and what experimental approaches elucidate its mechanism?
- Methodological Answer :
- Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for receptors like GPCRs or ion channels.
- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) measure IC₅₀ values against targets such as kinases or proteases.
- Structural Biology : Co-crystallization with target proteins or molecular docking simulations (e.g., AutoDock Vina) predict binding poses. For example, the naphthalene group may occupy hydrophobic pockets, while the methoxymethyl side chain modulates solubility .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications (e.g., replacing methoxymethyl with ethoxymethyl or removing the naphthalene group).
- Biological Screening : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical substituents.
- Data Analysis : Use statistical tools (e.g., PCA or heatmaps) to correlate structural features with activity. For example, ’s comparison table shows that thiophene-substituted analogs exhibit enhanced anti-inflammatory activity vs. furan derivatives, suggesting heterocycle electronegativity impacts target engagement .
Q. What computational strategies predict physicochemical properties relevant to drug-likeness?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or QikProp estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model membrane permeability and stability of the piperidine ring conformation.
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps, guiding synthetic modifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or biological potency across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions using identical conditions (solvent, temperature, catalyst loading) from conflicting studies.
- Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers. For example, lower yields in some reports may stem from incomplete purification (e.g., insufficient column chromatography).
- Contextual Factors : Variations in biological assays (e.g., cell line selection, serum concentration) may explain potency differences. Standardized protocols (e.g., CLSI guidelines) minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
